Cas no 1795786-57-0 (N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3)

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 化学的及び物理的性質
名前と識別子
-
- N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
-
- インチ: 1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1
- InChIKey: GGBCHNJZQQEQRX-LURJTMIESA-N
- ほほえんだ: [C@H](C(=O)O)(NC(=O)C([H])([H])[H])CSCCC(=O)N
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A171872-5mg |
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 |
1795786-57-0 | 5mg |
$ 261.00 | 2023-09-09 | ||
A2B Chem LLC | AF02940-50mg |
AAMA-d3 |
1795786-57-0 | 50mg |
$1981.00 | 2024-01-02 | ||
A2B Chem LLC | AF02940-5mg |
AAMA-d3 |
1795786-57-0 | 5mg |
$688.00 | 2024-04-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N874225-50mg |
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 |
1795786-57-0 | BR | 50mg |
¥4,887.00 | 2022-09-01 | |
MedChemExpress | HY-139474S-5mg |
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d |
1795786-57-0 | 5mg |
¥6530 | 2024-07-20 | ||
Cooke Chemical | M4486035-50mg |
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 |
1795786-57-0 | BR | 50mg |
RMB 3909.60 | 2025-02-21 | |
TRC | A171872-50mg |
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 |
1795786-57-0 | 50mg |
$ 2067.00 | 2023-09-09 |
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3に関する追加情報
Research Briefing on N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (CAS: 1795786-57-0) in Chemical Biology and Pharmaceutical Applications
The deuterated metabolite N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (CAS: 1795786-57-0) has emerged as a critical reference standard in toxicological and metabolic studies, particularly in the investigation of acrylamide exposure biomarkers. Recent studies (2022-2023) have demonstrated its enhanced utility in quantitative LC-MS/MS analyses due to the improved isotopic separation and reduced matrix effects compared to non-deuterated analogs. The compound serves as a stable isotope-labeled internal standard for measuring mercapturic acid metabolites, offering superior precision in human biomonitoring studies.
Structural characterization studies using NMR and high-resolution mass spectrometry have confirmed the specific deuteration at the β-carbon position of the cysteine moiety, which maintains the compound's chemical stability while providing the necessary mass shift for analytical differentiation. Pharmacokinetic modeling utilizing this deuterated standard has revealed new insights into acrylamide's metabolic pathways, showing significant interindividual variability in glutathione conjugation efficiency that correlates with genetic polymorphisms in GST enzymes.
In pharmaceutical development, this compound has been employed as a tracer in novel ADME studies for acrylamide-containing drug candidates. The deuterium labeling allows for precise tracking of both parent compounds and their metabolites without interfering with the biological pathways. Recent applications include investigations of acrylamide-derived neurotoxicity mechanisms, where the labeled standard enabled researchers to distinguish endogenous thiol adducts from those originating from xenobiotic exposure.
Manufacturing advancements have improved the synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 to achieve >98% isotopic purity, addressing previous batch variability issues. Current Good Manufacturing Practice (cGMP) production now supports its use in regulated bioanalytical methods. The compound's stability profile has been extensively characterized under various storage conditions, demonstrating long-term stability at -80°C with recommended single-use aliquoting to prevent freeze-thaw degradation.
Emerging applications include its use as a calibrator in novel high-throughput screening platforms for environmental exposure assessment. Recent multi-center validation studies have established standardized protocols employing this deuterated standard across different mass spectrometry platforms, significantly improving inter-laboratory reproducibility in acrylamide biomarker measurements. These developments position 1795786-57-0 as an essential tool for next-generation risk assessment methodologies in chemical safety evaluation.
1795786-57-0 (N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3) 関連製品
- 1522139-52-1(4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid)
- 923194-03-0(N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)
- 1704125-01-8(2-(2-fluoro-6-methylphenyl)propan-2-amine)
- 1803789-96-9(2,6-Dimethyl-3-methoxymandelic acid)
- 56008-66-3(methyl 4-bromo-1,3-dioxaindane-5-carboxylate)
- 1807100-05-5(3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde)
- 851948-09-9(ethyl 5-(3-methoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 2034472-72-3(2,4-dimethyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrimidine)
- 1806883-98-6(5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)
- 2171451-93-5(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid)
